Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique oxabicyclo structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has the molecular formula and a molecular weight of approximately 156.18 g/mol. The structure consists of a bicyclic system with a carboxylate ester functional group, making it an interesting target for synthetic chemistry and biological studies due to its potential reactivity and biological activity .
These reactions demonstrate the compound's versatility in synthetic applications.
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that derivatives of this compound may possess antibacterial and antifungal properties, making them potential candidates for drug development . Additionally, studies have suggested that compounds with similar bicyclic structures can interact with biological systems, influencing metabolic pathways.
The synthesis of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate can be accomplished through several methods:
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate finds applications in various fields:
Interaction studies involving methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate focus on its biological interactions and mechanisms of action within living organisms. Research has highlighted its potential interactions with enzymes and receptors, suggesting pathways through which it may exert its biological effects. These studies are crucial for understanding how this compound could be utilized in therapeutic contexts .
Several compounds share structural similarities with methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Endo-7-Oxabicyclo[2.2.1]heptane-3-carboxylic Acid | Structure | Contains a carboxylic acid instead of an ester |
| 7-Oxabicyclo[2.2.1]heptane | N/A | Lacks the methyl group at position 1 |
| Methyl 3-Oxo-7-Oxabicyclo[2.2.1]heptane | N/A | Contains a keto group at position 3 |
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of bicyclic structure and ester functionality, which influences its chemical reactivity and biological activity compared to other similar compounds.
The compound features a bicyclo[2.2.1]heptane skeleton with an oxygen atom at the 7-position and a methyl ester group at the 2-position. The endo configuration refers to the spatial orientation of the ester group relative to the bicyclic system. The molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol.
$$
\begin{array}{c}
\text{O} \
| \
\text{C(O)OCH}_3 \
\backslash \
\text{Bicyclo[2.2.1]heptane}
\end{array}
$$
| Property | Value | Source |
|---|---|---|
| CAS Number | 17791-35-4 | |
| Purity | ≥97% | |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Synonyms | NSC 196152, SCHEMBL5400994 |
The compound’s purity and stability make it suitable for industrial-scale applications, particularly in pharmaceutical intermediates and polymer chemistry.